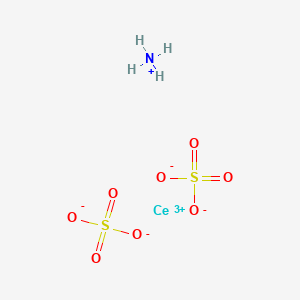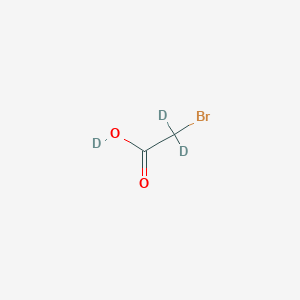
Deuterium hydride
Übersicht
Beschreibung
Deuterium hydride, also known as Hydrogen deuteride, is an isotopologue of dihydrogen composed of two isotopes of hydrogen: the majority isotope 1 H (protium) and 2 H (deuterium). Its proper molecular formula is 1 H 2 H, but for simplification, it is usually written as HD .
Synthesis Analysis
Deuterides can be prepared by the preparation methods of hydrides, but with unique characteristics due to the lack of deuterated raw materials. Their preparation methods can be classified into two types, direct synthesis with perdeuterated reactants via the routes to the corresponding hydrides and the deuteration of corresponding hydrides . In the laboratory, it is produced by treating sodium hydride with deuterated water .Molecular Structure Analysis
The nucleus of a deuterium atom, called a deuteron, contains one proton and one neutron, whereas the far more common protium has no neutrons in the nucleus . The structure of deuterides plays a critical role in its properties .Chemical Reactions Analysis
Hydrogen atom transfer from a metal hydride (MHAT) has emerged as a powerful technique in chemical synthesis. In catalytic MHAT reactions, earth-abundant metal complexes generate stabilized and unstabilized carbon-centered radicals from alkenes of various substitution patterns with robust chemoselectivity .Wissenschaftliche Forschungsanwendungen
Isotopic Tracer in Chemical and Biochemical Reactions
Due to its distinct reactivity compared to ordinary hydrogen, Deuterium Hydride is extensively used as an isotopic tracer in investigations of chemical and biochemical reactions .
Superconductivity Research
Deuterium Hydride plays a significant role in the research of superconductivity under extreme pressure . Theoretical simulations have predicted the potential superconductivity of metallic hydrogen and hydrides, including Deuterium Hydride .
Hydrogen Storage
Deuterium Hydride is used in the intermediate storage of hydrogen isotopes . It is stored in a chemically bound state at specially manufactured foils coated with titanium .
Biological Research
Deuterium Hydride is used in biological research. For example, experiments with eggs of sea urchin showed that a mitotic block occurred in all stages of mitosis and cytokinesis at concentrations of D2O as low as 10% .
Wirkmechanismus
Target of Action
Deuterium hydride primarily targets chemical reactions where hydrogen is involved. It is often used in chemical reactions as a source of hydride due to the presence of a polar metal-hydrogen bond . The primary targets of deuterium hydride are therefore the reactions or processes where hydrogen plays a crucial role .
Mode of Action
Deuterium hydride interacts with its targets by participating in chemical reactions as a source of hydride . In certain reactions, such as the formation of methyl propanoate from carbon monoxide, ethene, and methanol catalyzed by a palladium complex, deuterium hydride is involved in a hydride mechanism . The rates of the individual steps under conditions of good mixing are: reversible H migration to coordinated ethene > CO coordination ≫ C2H4 exchange > H/D exchange .
Biochemical Pathways
Deuterium hydride can affect various metabolic pathways. For instance, it has been used in Deuterium Metabolic Imaging (DMI), a promising non-invasive technique for studying metabolism in vivo . Various deuterated tracers, such as [6,6’-2H2]glucose and [2H3]acetate, are utilized in DMI to detect and quantify different metabolic pathways such as glycolysis, tricarboxylic acid cycle, and fatty acid oxidation .
Pharmacokinetics
The concept of deuterium substitution in drug molecules has been explored to improve the bioavailability of drugs . Deuterium substitution can lead to better bioavailability and overall effectiveness of drugs .
Result of Action
The result of deuterium hydride’s action is primarily observed at the molecular level, influencing the outcome of chemical reactions. For instance, in the formation of methyl propanoate, deuterium hydride contributes to the hydride mechanism, affecting the product formation .
Safety and Hazards
Eigenschaften
IUPAC Name |
deuterium monohydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2/h1H/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFLCQGNIYNRP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[HH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2HH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027186 | |
| Record name | Deuterium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3.0221 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterium hydride | |
CAS RN |
16873-17-9, 13983-20-5 | |
| Record name | Deuterium atom | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16873-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen deuteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13983-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterium hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium, atomic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016873179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deuterium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)






